molecular formula C18H19BFNO5 B3017372 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester CAS No. 2377606-39-6

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester

Cat. No.: B3017372
CAS No.: 2377606-39-6
M. Wt: 359.16
InChI Key: RTVGWKVWPDHTMV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H19BFNO5. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .

Safety and Hazards

The compound “4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester” is associated with several hazard statements: H302, H315, H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

IUPAC Name

2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGWKVWPDHTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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